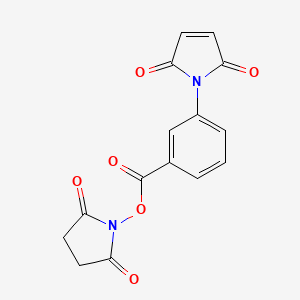
3-乙酰氨基苯酚
概述
描述
间乙酰氨基酚,也称为3-羟基乙酰苯胺,是扑热息痛的区域异构体。它具有镇痛和退热作用,但从未被作为药物上市。与扑热息痛不同,间乙酰氨基酚无毒,并且已被研究用于其作为疼痛和发烧缓解的安全替代品的潜力 .
科学研究应用
间乙酰氨基酚已在各种科学研究应用中得到探索:
化学: 用作有机合成的中间体,并用作研究区域异构体效应的模型化合物。
生物学: 研究其无毒特性及其在生物测定中的潜在用途。
医学: 研究其作为扑热息痛更安全替代品的镇痛和退热特性。
工业: 用于合成其他药物化合物,以及用作分析化学中的参考标准。
作用机制
间乙酰氨基酚通过抑制前列腺素的合成来发挥其作用,前列腺素是疼痛和发热的介质。它靶向环氧合酶 (COX) 酶,特别是 COX-2,减少中枢神经系统中前列腺素的产生。这会导致疼痛感觉和体温下降。
生化分析
Biochemical Properties
3-Acetamidophenol is involved in biochemical reactions similar to those of its regioisomer, acetaminophen . It interacts with enzymes such as cyclooxygenase (COX), potentially inhibiting an unidentified form of COX . The nature of these interactions is likely to involve the acetamido and hydroxy groups in the compound .
Cellular Effects
Studies on acetaminophen, a closely related compound, suggest that it can influence cell function by reducing levels of prostaglandin metabolites . It’s plausible that 3-Acetamidophenol may have similar effects on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It’s likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies on acetaminophen suggest that its effects can change over time, with potential long-term effects on cellular function . It’s plausible that 3-Acetamidophenol may exhibit similar temporal dynamics.
Dosage Effects in Animal Models
There is limited information available on the dosage effects of 3-Acetamidophenol in animal models. Studies on acetaminophen suggest that its effects can vary with different dosages . High doses of acetaminophen can lead to liver damage , and it’s possible that 3-Acetamidophenol may have similar toxic effects at high doses.
Metabolic Pathways
3-Acetamidophenol is likely to be involved in similar metabolic pathways as acetaminophen . Acetaminophen is metabolized in the liver by three different pathways: conjugation with glucuronide, conjugation with sulfate, and oxidation through the cytochrome P450 enzyme pathway .
准备方法
合成路线和反应条件
间乙酰氨基酚可以通过间氨基苯酚的乙酰化合成。反应通常涉及在碱(例如吡啶)存在下使用乙酸酐或乙酰氯作为乙酰化剂。反应在受控温度下进行,以确保氨基的选择性乙酰化。
工业生产方法
间乙酰氨基酚的工业生产遵循类似的合成路线,但规模更大。该过程涉及仔细控制反应条件以最大限度地提高产量和纯度。在工业环境中,连续流动反应器和高级纯化技术(如结晶和色谱法)很常见。
化学反应分析
反应类型
间乙酰氨基酚会发生各种化学反应,包括:
氧化: 间乙酰氨基酚可以被氧化形成醌衍生物。
还原: 间乙酰氨基酚的还原会导致氨基苯酚衍生物的形成。
取代: 亲电取代反应可以在芳香环上发生,导致各种取代衍生物。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠或催化加氢等还原剂。
取代: 卤化、硝化和磺化反应通常分别使用卤素、硝酸和硫酸进行。
主要产品
氧化: 醌衍生物。
还原: 氨基苯酚衍生物。
取代: 卤代、硝化和磺化间乙酰氨基酚衍生物。
相似化合物的比较
类似化合物
扑热息痛(对乙酰氨基酚): 一种广泛使用的具有类似特性但毒性更高的镇痛和退热药。
苯乙酰胺: 一种较早的具有类似作用的镇痛药,但由于其致癌性而被撤回。
阿司匹林: 另一种常见的具有抗炎作用的镇痛和退热药。
独特性
间乙酰氨基酚的独特之处在于与扑热息痛和苯乙酰胺相比,其无毒性。它作为疼痛和发烧缓解更安全替代品的潜力使其成为药物研究中感兴趣的化合物。
属性
IUPAC Name |
N-(3-hydroxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6(10)9-7-3-2-4-8(11)5-7/h2-5,11H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLNWXBAGRTUKKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Record name | N-ACETYL-M-AMINOPHENOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19708 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022089 | |
| Record name | 3-Acetamidophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
N-acetyl-m-aminophenol is a light gray solid. (NTP, 1992) | |
| Record name | N-ACETYL-M-AMINOPHENOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19708 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992) | |
| Record name | N-ACETYL-M-AMINOPHENOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19708 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
621-42-1 | |
| Record name | N-ACETYL-M-AMINOPHENOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19708 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 3-Acetamidophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=621-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Metacetamol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621421 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metacetamol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755827 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Acetamidophenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3990 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, N-(3-hydroxyphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Acetamidophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Metacetamol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.717 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METACETAMOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V942ZCN81H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
406 °F (NTP, 1992) | |
| Record name | N-ACETYL-M-AMINOPHENOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19708 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Unlike paracetamol, metacetamol at a concentration of 1.0% in the diet did not stimulate liver regeneration in partially hepatectomized male rats [, ]. Interestingly, paracetamol (0.35-1.5%) and its other derivatives like 2-acetamidophenol (1.0%) and acetophenetidin (1.0%) did exhibit a stimulatory effect [, ]. These findings indicate distinct biological activities of these structurally similar compounds.
ANone: Metacetamol has the molecular formula C8H9NO2 and a molecular weight of 151.16 g/mol [].
ANone: Several spectroscopic techniques are valuable for identifying and characterizing metacetamol. These include:* Infrared (IR) spectroscopy: Provides information about the functional groups present in the molecule [, ]. * Raman spectroscopy: Offers complementary information to IR spectroscopy, particularly useful for studying crystal structure [, ].* UV-visible optical spectroscopy: Useful for studying electronic transitions and characterizing the compound in solution []. * Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C-NMR): Provides detailed information about the structure and connectivity of atoms in the molecule [, ].* Mass spectrometry: Used to determine the molecular weight and analyze fragmentation patterns of the molecule, aiding in structural elucidation [, , ].
ANone: Metacetamol, like many pharmaceutical compounds, can exist in different polymorphic forms, impacting its stability. Research has focused on understanding the stability of its polymorphic forms under various conditions, including temperature and pressure [, , ].
ANone: Yes, metacetamol has been shown to form co-crystals with other molecules, such as 7,7,8,8-tetracyanoquinodimethane (TCNQ) []. These co-crystals exhibit different properties compared to the parent metacetamol, offering potential advantages in drug formulation and delivery. Notably, a co-crystal of metacetamol with levofloxacin exhibited reduced hygroscopicity and improved photostability compared to pure levofloxacin [].
ANone: Current research primarily focuses on metacetamol's physicochemical properties and its potential as a pharmaceutical ingredient. There is limited information available regarding its catalytic properties and applications.
ANone: Yes, computational chemistry techniques, such as molecular docking, have been employed to study the interactions of metacetamol and its derivatives with biological targets, such as tubulin []. These studies provide insights into potential mechanisms of action and guide the design of novel compounds with improved activity.
ANone: Studies exploring the synthesis and evaluation of metacetamol derivatives, particularly those incorporating a hydrazone moiety, have shown promising anticancer and antimicrobial activities []. The presence of specific substituents on the hydrazone moiety significantly impacted the potency and selectivity of these derivatives. For instance, the introduction of a nitro group at the 4th position of the phenyl ring in a metacetamol hydrazone derivative enhanced both cytotoxic and antimicrobial activity [].
ANone: Research suggests that the formation of co-crystals can improve the stability and solubility of metacetamol []. Additionally, techniques like particle size reduction, solid dispersion, and the use of suitable excipients can be explored to optimize its formulation and enhance its bioavailability.
ANone: While considered less toxic than its isomer paracetamol, information about the long-term safety and toxicological profile of metacetamol is limited and requires further investigation.
ANone: Metacetamol, like many phenolic compounds, undergoes metabolism, primarily glucuronidation, in the liver [, ]. Further research is needed to determine the specific enzymes involved in its metabolism and the potential for drug-drug interactions.
ANone: While preclinical studies have explored the potential therapeutic applications of metacetamol and its derivatives [], there is limited information available from clinical trials evaluating its efficacy in humans.
ANone: Currently, there is limited information available regarding resistance mechanisms to metacetamol or its derivatives. This area warrants further investigation, especially for applications where prolonged or repeated exposure is anticipated.
ANone: While the provided research papers offer valuable insights into various aspects of metacetamol, more comprehensive research is necessary to address these specific aspects fully.
ANone: While the exact date of its first synthesis remains unclear, metacetamol's recognition as a potential alternative to paracetamol due to its potentially lower toxicity marks a significant milestone [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-[diethyl(methyl)azaniumyl]phenyl]propyl-diethyl-methylazanium;diiodide](/img/structure/B1676237.png)
![[4-[4-[diethyl(methyl)azaniumyl]butyl]phenyl]-diethyl-methylazanium;diiodide](/img/structure/B1676238.png)









![6-(4,5-dihydro-1H-imidazol-2-yl)-2-[4-[6-(4,5-dihydro-1H-imidazol-2-yl)-1H-indol-2-yl]phenyl]-1H-indole](/img/structure/B1676253.png)


